molecular formula C21H28N6O B10914532 1-butyl-6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-butyl-6-cyclopropyl-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914532
M. Wt: 380.5 g/mol
InChI Key: PVUBBFDWXHQDHQ-UHFFFAOYSA-N
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Description

1-BUTYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a butyl group, a cyclopropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the butyl and cyclopropyl groups, and the final coupling to form the carboxamide. Common reagents used in these reactions include various alkyl halides, cyclopropyl bromide, and pyrazole derivatives. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BUTYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-BUTYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-BUTYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares structural similarities with other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of 1-BUTYL-6-CYCLOPROPYL-N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential applications across various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

1-butyl-6-cyclopropyl-N-(1-ethyl-5-methylpyrazol-3-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H28N6O/c1-5-7-10-27-20-19(14(4)24-27)16(12-17(22-20)15-8-9-15)21(28)23-18-11-13(3)26(6-2)25-18/h11-12,15H,5-10H2,1-4H3,(H,23,25,28)

InChI Key

PVUBBFDWXHQDHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C(=C4)C)CC

Origin of Product

United States

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